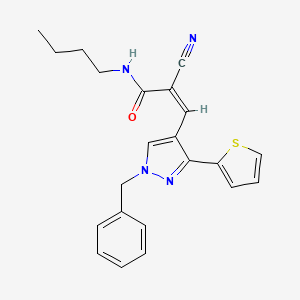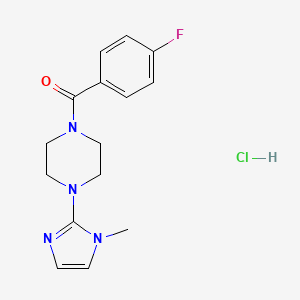![molecular formula C18H20FNO4S B2961683 N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide CAS No. 337920-96-4](/img/structure/B2961683.png)
N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide, also known as FLEA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. FLEA is a member of the phenethylamine class of compounds, which have been shown to have a variety of effects on the central nervous system. In
Scientific Research Applications
Insecticide Development
Flubendiamide is a novel class of insecticide with a unique chemical structure that shows extremely strong activity against lepidopterous pests, including resistant strains. Its mode of action is distinguished from those of commercial insecticides, and it is considered very safe for non-target organisms. This compound is expected to be a suitable agent for controlling lepidopterous insects as part of insect resistance management and integrated pest management programs (Tohnishi et al., 2005).
Enzyme Inhibition for Disease Treatment
Research into halogenated sulfonamides, including fluorine-containing derivatives, has shown potent inhibition against carbonic anhydrase IX, a tumor-associated isozyme. This suggests the possibility of designing potent and selective inhibitors with applications as antitumor agents, highlighting the compound's potential in therapeutic interventions for diseases where carbonic anhydrase IX plays a crucial role (Ilies et al., 2003).
Material Science
Compounds containing thiophenyl and fluorophenyl groups have been investigated for their applications in the synthesis of high-performance materials. Transparent aromatic polyimides derived from thiophenyl-substituted benzidines with high refractive indices and small birefringence, as well as good thermomechanical stabilities, were synthesized. These materials are significant for applications requiring transparent, high-performance polymers with excellent thermal and mechanical properties (Tapaswi et al., 2015).
Antimicrobial and Radioprotective Activities
Sulfanilamide derivatives, including those with fluorine substitutions, have been explored for their antimicrobial activities. Although some studies have shown that the introduction of a benzene ring to specific groups did not significantly enhance antibacterial activity, the exploration of these derivatives contributes to the broader understanding of structural activity relationships in antimicrobial compound development (Lahtinen et al., 2014). Additionally, certain fluorine-containing amides demonstrated radioprotective activity, offering insights into potential applications in protecting against radiation-induced damage (Vasil'eva & Rozhkov, 1992).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfanylethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S/c1-22-15-10-12(11-16(23-2)17(15)24-3)18(21)20-8-9-25-14-6-4-13(19)5-7-14/h4-7,10-11H,8-9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTXXVDGQBWKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2961605.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2961609.png)


![3-cyclopentyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2961615.png)
![1-(4-bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2961616.png)

![pyridin-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2961618.png)

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2961622.png)